molecular formula C8H4F3NO3 B6162159 5-(trifluoroacetyl)pyridine-2-carboxylic acid CAS No. 1245913-76-1

5-(trifluoroacetyl)pyridine-2-carboxylic acid

Cat. No. B6162159
CAS RN: 1245913-76-1
M. Wt: 219.1
InChI Key:
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Description

5-(Trifluoroacetyl)pyridine-2-carboxylic acid (5-TFA) is a synthetic compound that has been used in various scientific research applications. It is a versatile molecule with a wide range of applications in organic synthesis, pharmaceutical research, and biochemistry. 5-TFA is a trifluoroacetic acid derivative of pyridine, a heterocyclic aromatic compound. 5-TFA has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been used in the synthesis of drugs and in the development of new pharmaceuticals. Additionally, 5-TFA has been used to study the structure and function of proteins, enzymes, and other biomolecules.

Mechanism of Action

The mechanism of action of 5-(trifluoroacetyl)pyridine-2-carboxylic acid is not yet fully understood. However, it is believed that 5-(trifluoroacetyl)pyridine-2-carboxylic acid may interact with proteins and enzymes, altering their structure and function. Additionally, it is believed that 5-(trifluoroacetyl)pyridine-2-carboxylic acid may interact with certain receptors in the body, leading to changes in cellular function.
Biochemical and Physiological Effects
5-(trifluoroacetyl)pyridine-2-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. Additionally, 5-(trifluoroacetyl)pyridine-2-carboxylic acid has been shown to have anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

5-(trifluoroacetyl)pyridine-2-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively inexpensive, and is relatively stable. Additionally, it has a wide range of biological activities, making it useful for a variety of experiments. However, there are some limitations to its use in laboratory experiments. 5-(trifluoroacetyl)pyridine-2-carboxylic acid is a volatile compound and can be difficult to handle. Additionally, it can be toxic if not handled properly.

Future Directions

There are several potential future directions for 5-(trifluoroacetyl)pyridine-2-carboxylic acid research. One potential direction is to further investigate its mechanism of action and its effects on proteins, enzymes, and other biomolecules. Additionally, further research could be conducted to investigate the effects of 5-(trifluoroacetyl)pyridine-2-carboxylic acid on various diseases and conditions, such as cancer and neurological disorders. Additionally, further research could be conducted to investigate the potential uses of 5-(trifluoroacetyl)pyridine-2-carboxylic acid in drug development and organic synthesis. Finally, further research could be conducted to investigate the potential side effects of 5-(trifluoroacetyl)pyridine-2-carboxylic acid, as well as its potential toxicity.

Synthesis Methods

5-(trifluoroacetyl)pyridine-2-carboxylic acid can be synthesized by the reaction of trifluoroacetic anhydride and pyridine in the presence of a catalyst, such as dimethylformamide. The reaction is carried out at room temperature and yields 5-(trifluoroacetyl)pyridine-2-carboxylic acid with a purity of up to 99%. The process is relatively simple and can be scaled up for commercial production.

Scientific Research Applications

5-(trifluoroacetyl)pyridine-2-carboxylic acid has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used in the synthesis of drugs and in the development of new pharmaceuticals. Additionally, 5-(trifluoroacetyl)pyridine-2-carboxylic acid has been used to study the effects of drugs on the human body, as well as to study the mechanism of action of various drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(trifluoroacetyl)pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxylic acid with trifluoroacetic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "2-pyridinecarboxylic acid", "trifluoroacetic anhydride", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-pyridinecarboxylic acid in a suitable solvent.", "Step 2: Add trifluoroacetic anhydride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS RN

1245913-76-1

Molecular Formula

C8H4F3NO3

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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